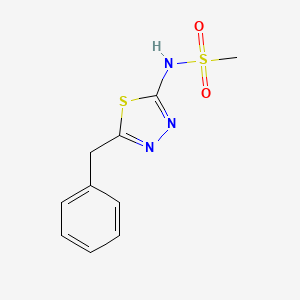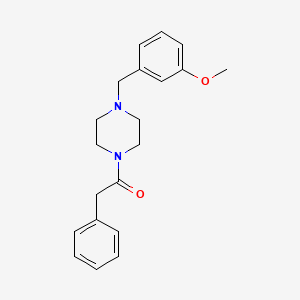![molecular formula C16H14ClNO2S B5787468 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a thieno[2,3-d][1,3]oxazine ring system and a 4-chlorophenyl group.
Applications De Recherche Scientifique
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also exhibited antimicrobial activity against various strains of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one have been studied extensively. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, the compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate its anti-inflammatory and anticancer properties and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as an antimicrobial agent and investigate its mechanism of action against different strains of bacteria and fungi. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, making it more suitable for use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves the reaction of 2-chlorothiophenol with tert-butylamine and 4-chlorophenacyl chloride in the presence of a base. This reaction leads to the formation of the desired compound in good yields. The synthesis method has been optimized to achieve high purity and yield of the compound.
Propriétés
IUPAC Name |
2-tert-butyl-5-(4-chlorophenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-16(2,3)15-18-13-12(14(19)20-15)11(8-21-13)9-4-6-10(17)7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGFZDLWQPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
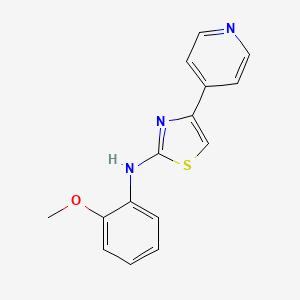
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)


![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
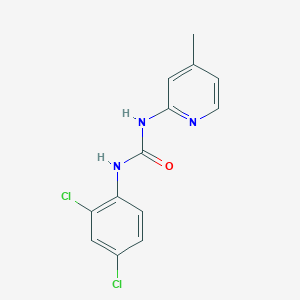
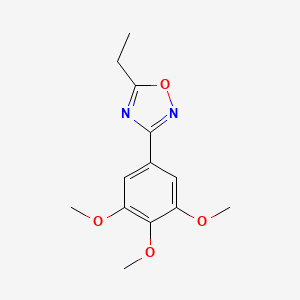
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
